REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[C:11]([C:13]2[C:18]([C:19]([F:22])([F:21])[F:20])=[CH:17][CH:16]=[CH:15][N:14]=2)[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])([O-])=O>CCO.[Pd]>[NH2:1][C:4]1[CH:12]=[C:11]([C:13]2[C:18]([C:19]([F:22])([F:20])[F:21])=[CH:17][CH:16]=[CH:15][N:14]=2)[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]
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Name
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|
Quantity
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3.84 mmol
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)C1=NC=CC=C1C(F)(F)F
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
150 mg
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Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
Filter through a celite pad
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Type
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CONCENTRATION
|
Details
|
concentrate the filtrate
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=CC(=C1)C1=NC=CC=C1C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |